molecular formula C11H12O3 B2670456 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde CAS No. 851710-85-5

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No. B2670456
CAS RN: 851710-85-5
M. Wt: 192.214
InChI Key: UUDUFALTMFAPOZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O3/c1-7-3-8-4-10 (13-2)5-9 (6-12)11 (8)14-7/h4-7H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Naturally Occurring Benzofuran Derivatives

Benzofuran derivatives, including 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, have been isolated from natural sources such as the roots of S. miltiorrhiza Bunge, commonly known as Danshen. These compounds have shown significant biological activities. For instance, a related naturally occurring benzofuran demonstrated high potency as an adenosine A1 receptor ligand, indicating its potential in therapeutic applications (Yang et al., 1991).

Synthesis and Biological Evaluation

Further research has involved the synthesis and biological evaluation of benzofuran derivatives. In a study, derivatives were synthesized from natural products and tested for their biological activities. Some of these derivatives exhibited moderate antibacterial activity and respectable cytotoxicity against cancer cell lines, highlighting their potential in developing new antimicrobial and anticancer agents (Noviany et al., 2020).

Structural and Synthetic Studies

Structural elucidation and synthetic approaches to benzofuran derivatives have been explored to understand their chemical properties and enhance their application in drug development. For example, the critical role of formaldehyde in the methanol conversion to hydrocarbons was studied, which could have implications for the synthesis of benzofuran-based compounds (Liu et al., 2019). Additionally, the incorporation of π-conjugated polymers into silica for preparing composite materials indicates the versatility of benzofuran derivatives in materials science (Kubo et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for this compound are not available in the retrieved data, benzofuran compounds in general have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds .

properties

IUPAC Name

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-3-8-4-10(13-2)5-9(6-12)11(8)14-7/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDUFALTMFAPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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